
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as FIPI, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a key role in various cellular processes. In
作用機序
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of PLD by binding to the enzyme and preventing it from interacting with its substrate. This leads to a decrease in the production of phosphatidic acid, a lipid that plays a key role in various cellular processes. The inhibition of PLD activity by 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of downstream effects, including decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In addition to its role in cancer therapy, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in other areas, such as inflammation and neurodegenerative diseases. 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the release of inflammatory mediators, such as cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to protect against neuronal cell death in models of neurodegenerative diseases, such as Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its specificity for PLD, making it a useful tool for studying the role of PLD in various cellular processes. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its potential for off-target effects. This can be mitigated by using appropriate controls and ensuring that the observed effects are specific to PLD inhibition.
将来の方向性
There are a number of future directions for research involving 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new cancer therapies that target PLD. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has potential applications in other areas, such as inflammation and neurodegenerative diseases. Further studies are needed to fully understand the potential of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione in these areas. Additionally, the development of new PLD inhibitors with improved specificity and efficacy is an area of active research.
合成法
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multistep process involving various chemical reactions. The first step involves the preparation of 6-methyl-2-pyridinecarboxylic acid, which is then converted into 6-methyl-2-pyridinecarboxylic acid chloride. This intermediate compound is then reacted with 5-fluoroisoindoline-1,3-dione to yield 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. The synthesis of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been optimized to improve the yield and purity of the compound, making it suitable for use in research studies.
科学的研究の応用
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the field of cancer treatment. PLD has been shown to play a role in cancer cell growth and survival, making it a potential target for cancer therapy. 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of PLD, leading to decreased cancer cell proliferation and increased cell death. This makes it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
5-fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACMXOPXAQUWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
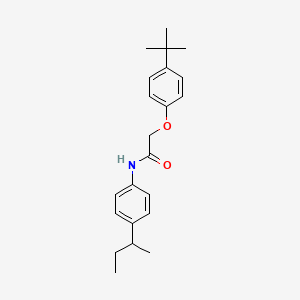
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)
![7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B5060122.png)
![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5060127.png)
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)
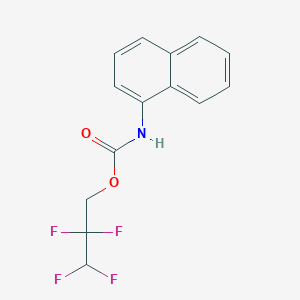

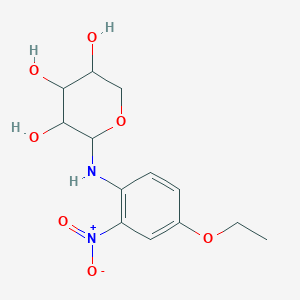
![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)
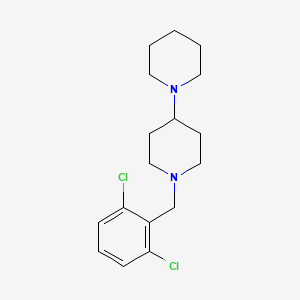
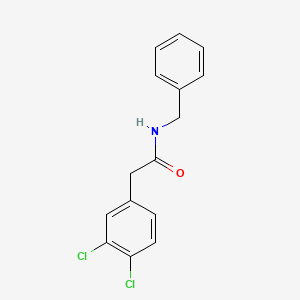
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)